![molecular formula C12H19N7O2 B2616712 N-(2,2-dimethoxyethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine CAS No. 1351602-87-3](/img/structure/B2616712.png)
N-(2,2-dimethoxyethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine
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Overview
Description
Chemical Reactions Analysis
While specific chemical reactions involving “N-(2,2-dimethoxyethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine” were not found, it’s worth noting that compounds of the triazolopyrimidine class have been involved in various chemical reactions for the synthesis of heterocyclic compounds .Scientific Research Applications
Anti-Gastric Cancer Effect
This compound is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine (1,2,3-TPD), which has been studied for its anti-gastric cancer effect . Quantitative structure–activity relationship (QSAR) studies have been performed to predict the anti-gastric cancer effect of these derivatives . The study reveals five key descriptors of 1,2,3-TPD and will provide help to screen out efficient and novel drugs in the future .
LSD1 Inhibition
The compound has been evaluated for its inhibitory effects on Lysine specific demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating the lysine methylation. The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors . Abrogation of LSD1 with RNAi or small molecule inhibitors may lead to the inhibition of cancer proliferation and migration .
USP28 Inhibition
The compound has also been studied as a potent inhibitor of Ubiquitin-specific-processing protease 28 (USP28) . USP28 is a deubiquitinating enzyme that plays a crucial role in DNA damage response and cellular growth control. Inhibitors of USP28 have potential therapeutic applications in cancer treatment .
Mechanism of Action
Target of Action
The primary target of N-(2,2-dimethoxyethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is Lysine specific demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .
Mode of Action
N-(2,2-dimethoxyethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine interacts with LSD1, inhibiting its activity . This inhibition can lead to the suppression of cancer proliferation and migration .
Biochemical Pathways
The inhibition of LSD1 by N-(2,2-dimethoxyethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine affects the lysine methylation pathway . This can lead to downstream effects such as the suppression of cancer cell proliferation and migration .
Result of Action
The molecular and cellular effects of N-(2,2-dimethoxyethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine’s action include significant inhibition of LSD1 activity and suppression of cancer cell migration .
properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-7-pyrrolidin-1-yl-2H-triazolo[4,5-d]pyrimidin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N7O2/c1-20-8(21-2)7-13-12-14-10-9(16-18-17-10)11(15-12)19-5-3-4-6-19/h8H,3-7H2,1-2H3,(H2,13,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYLYDUIKGBCJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=NC2=NNN=C2C(=N1)N3CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethoxyethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine |
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